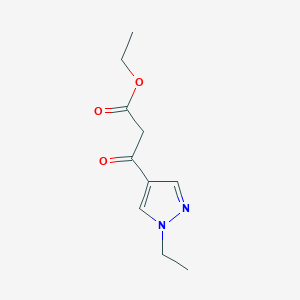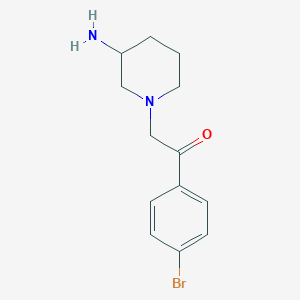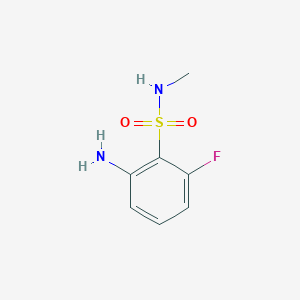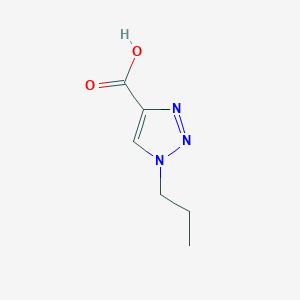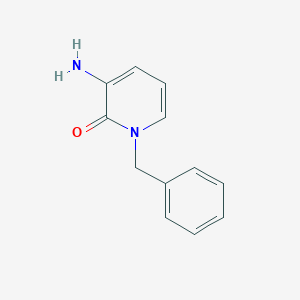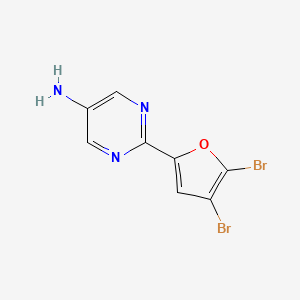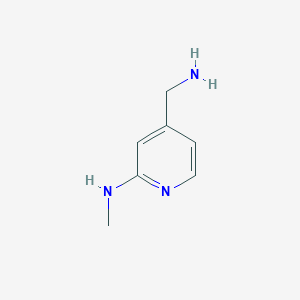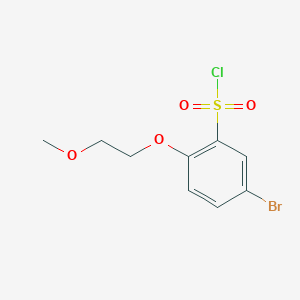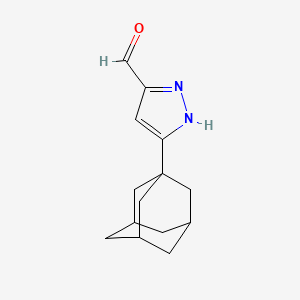
3-(adamantan-1-yl)-1H-pyrazole-5-carbaldehyde
Overview
Description
Adamantane is an organic compound with a formula of C10H16 . It is described as the fusion of three cyclohexane rings and is the most stable isomer of C10H16 . Pyrazole is a class of organic compounds with the molecular formula C3H4N2. It is a heterocyclic compound characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms. The specific compound you’re asking about seems to be a fusion of these two structures.
Molecular Structure Analysis
The molecular structure of adamantane, a component of the compound you’re interested in, is the same as in the diamond crystal . This similarity led to the name adamantane, which is derived from the Greek adamantinos (relating to steel or diamond) .
Scientific Research Applications
1. Antibacterial Activities of Novel Octahydroquinazolin-5-ones
- Summary of Application : A series of novel 3-(adamantan-1-yl)-1-alkyl (aryl, aralkyl, hydroxyethyl)-7,7-dimethyl-1,2,3,4,5,6,7,8-octahydroquinazolin-5-ones have been synthesized and tested for their antibacterial activity .
- Methods of Application : The compounds were synthesized by the reaction of 3-(alkyl/aralkyl/aryl)amino-5,5-dimethylcyclohex-2-en-1-ones with adamantan-1-amine and formaldehyde in refluxing methanol .
- Results or Outcomes : The synthesized compounds were characterized by IR, 1H and 13C NMR, and mass spectra, and X-ray analysis .
2. Inhibitory Activity of Pyrazolyl Ureas
- Summary of Application : A series of 1,3-disubstituted ureas containing 1,3,5-trisubstituted pyrazole and (adamantan-1-yl)methyl fragments were synthesized and tested for their inhibitory activity with respect to human soluble epoxide hydrolase (sEH) .
- Methods of Application : The compounds were synthesized in the reaction of 1-(isocyanatomethyl)adamantane with 3- or 4-aminopyrazoles under mild conditions .
- Results or Outcomes : The inhibitory activity of the obtained compounds with respect to human soluble epoxide hydrolase (sEH) was 16.2-50.2 nmol/l, with solubility in water of 45-85 μmol/l .
3. Unsaturated Adamantane Derivatives
- Summary of Application : Unsaturated adamantane derivatives are being researched for their potential in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
- Methods of Application : Unsaturated adamantane derivatives can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds .
- Results or Outcomes : The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials .
4. Antibacterial Activities of Octahydroquinazolin-5-ones
- Summary of Application : A series of novel 3-(adamantan-1-yl)-1-(alkyl, aryl, aralkyl, hydroxyethyl)-7,7-dimethyl-1,2,3,4,5,6,7,8-octahydroquinazolin-5-ones have been synthesized and tested for their antibacterial activity .
- Methods of Application : The compounds were synthesized by the reaction of 3-(alkyl/aralkyl/aryl)amino-5,5-dimethylcyclohex-2-en-1-ones with adamantan-1-amine and formaldehyde in refluxing methanol .
- Results or Outcomes : The synthesized compounds were characterized by IR, 1H and 13C NMR, and mass spectra, and X-ray analysis .
5. Synthesis of Unsaturated Adamantane Derivatives
- Summary of Application : The synthesis of unsaturated adamantane derivatives is a promising line of research in adamantane chemistry . These compounds offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
- Methods of Application : Unsaturated adamantane derivatives can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds .
- Results or Outcomes : The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials .
6. Antibacterial Activities of Octahydroquinazolin-5-ones
- Summary of Application : A series of novel 3-(adamantan-1-yl)-1-(alkyl, aryl, aralkyl, hydroxyethyl)-7,7-dimethyl-1,2,3,4,5,6,7,8-octahydroquinazolin-5-ones have been synthesized and tested for their antibacterial activity .
- Methods of Application : The compounds were synthesized by the reaction of 3-(alkyl/aralkyl/aryl)amino-5,5-dimethylcyclohex-2-en-1-ones with adamantan-1-amine and formaldehyde in refluxing methanol .
- Results or Outcomes : The synthesized compounds were characterized by IR, 1H and 13C NMR, and mass spectra, and X-ray analysis .
properties
IUPAC Name |
5-(1-adamantyl)-1H-pyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c17-8-12-4-13(16-15-12)14-5-9-1-10(6-14)3-11(2-9)7-14/h4,8-11H,1-3,5-7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWMHABTLFVRMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(adamantan-1-yl)-1H-pyrazole-5-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(3-Bromo-phenyl)-ethyl]cyclopropylmethyl-amine](/img/structure/B1527361.png)
![[4-(Methylcarbamoyl)phenyl]methanesulfonyl chloride](/img/structure/B1527362.png)
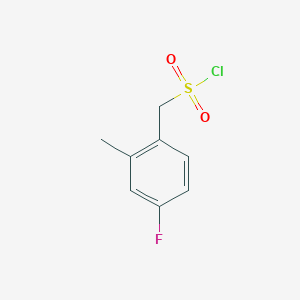
![3-[(4-Bromothiophen-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B1527366.png)
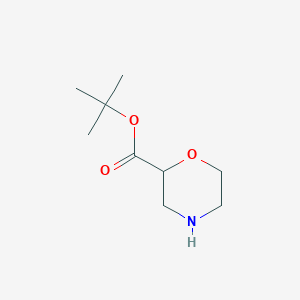
![2-(2-bromophenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1527368.png)
